An In-depth Technical Guide to 2-(4-Methylbenzyl)thioadenosine
An In-depth Technical Guide to 2-(4-Methylbenzyl)thioadenosine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes the currently available public information on 2-(4-Methylbenzyl)thioadenosine. Extensive searches for detailed experimental data, including specific physical properties, comprehensive spectral analyses, and in-depth biological studies, did not yield specific results for this compound. The information presented is based on data from chemical suppliers and general knowledge of related adenosine (B11128) analogs.
Introduction
2-(4-Methylbenzyl)thioadenosine is a synthetic derivative of adenosine, a fundamental nucleoside in numerous biochemical processes. This analog is characterized by the substitution of a 4-methylbenzyl group at the 2-position of the adenine (B156593) core via a thioether linkage.[1] This modification introduces a significant hydrophobic moiety, which can influence its interaction with biological targets. As an adenosine analog, it holds potential for investigation in various therapeutic areas, though specific biological activities remain to be extensively documented in publicly accessible literature.
Chemical Properties
Table 1: Chemical and Physical Properties of 2-(4-Methylbenzyl)thioadenosine
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₁N₅O₄S | CD BioGlyco |
| Molecular Weight | 403.46 g/mol | CD BioGlyco |
| CAS Number | 2095417-16-4 | CD BioGlyco |
| Appearance | Solid (predicted) | CD BioGlyco |
| Purity | ≥95.0% (typical for commercial samples) | CD BioGlyco |
Spectral Data
Detailed experimental spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for 2-(4-Methylbenzyl)thioadenosine are not available in the public domain. For researchers synthesizing or working with this compound, the following represents a logical workflow for its characterization.
Logical Workflow for Spectral Analysis
Caption: Logical workflow for the synthesis and structural confirmation of 2-(4-Methylbenzyl)thioadenosine.
Biological Activity and Potential Signaling Pathways
Specific biological activities, mechanisms of action, and associated signaling pathways for 2-(4-Methylbenzyl)thioadenosine have not been detailed in available research literature. However, based on its structural similarity to other 2-substituted adenosine analogs, some potential areas of investigation can be proposed.
Adenosine analogs are known to interact with a variety of protein targets, most notably adenosine receptors (A₁, A₂A, A₂B, and A₃), which are G protein-coupled receptors (GPCRs) involved in numerous physiological processes. The bulky hydrophobic substitution at the 2-position could confer selectivity for certain receptor subtypes or other adenosine-binding proteins.
Hypothetical Signaling Pathway Involvement
The diagram below illustrates a generalized signaling pathway for adenosine receptors, which could be a starting point for investigating the mechanism of action of 2-(4-Methylbenzyl)thioadenosine.
Caption: Hypothetical signaling cascade initiated by the binding of 2-(4-Methylbenzyl)thioadenosine to an adenosine receptor.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and biological evaluation of 2-(4-Methylbenzyl)thioadenosine are not publicly available. The following sections provide generalized methodologies that would be appropriate for studying this compound.
General Synthesis Approach
The synthesis of 2-(4-Methylbenzyl)thioadenosine would likely involve the reaction of a 2-haloadenosine precursor (e.g., 2-chloroadenosine (B27285) or 2-bromoadenosine) with 4-methylbenzyl mercaptan in the presence of a suitable base.
Reaction Scheme: 2-Haloadenosine + 4-Methylbenzyl mercaptan --(Base)--> 2-(4-Methylbenzyl)thioadenosine
Materials:
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2-haloadenosine (e.g., 2-chloroadenosine)
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4-Methylbenzyl mercaptan
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Anhydrous solvent (e.g., DMF or DMSO)
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Base (e.g., NaH, K₂CO₃)
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Inert atmosphere (e.g., Argon or Nitrogen)
Procedure Outline:
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Dissolve the 2-haloadenosine precursor in the anhydrous solvent under an inert atmosphere.
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Add the base to the reaction mixture and stir.
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Slowly add 4-methylbenzyl mercaptan to the mixture.
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Allow the reaction to proceed at a specified temperature (e.g., room temperature or elevated temperature) while monitoring its progress by a suitable technique (e.g., TLC or LC-MS).
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Upon completion, quench the reaction and perform an aqueous workup.
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Extract the product with an appropriate organic solvent.
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Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography.
Cell Viability Assay (MTT Assay)
To assess the cytotoxic or cytostatic effects of 2-(4-Methylbenzyl)thioadenosine, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay could be employed.
Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
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Target cell line(s)
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Complete cell culture medium
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2-(4-Methylbenzyl)thioadenosine stock solution (dissolved in a suitable solvent like DMSO)
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MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
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96-well microtiter plates
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Multichannel pipette
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Microplate reader
Experimental Workflow:
